molecular formula C11H26O2Si B104722 5-(tert-Butyldimethylsilyloxy)-1-pentanol CAS No. 83067-20-3

5-(tert-Butyldimethylsilyloxy)-1-pentanol

Cat. No. B104722
Key on ui cas rn: 83067-20-3
M. Wt: 218.41 g/mol
InChI Key: ZPADIAOSJBISTI-UHFFFAOYSA-N
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Patent
US08093385B2

Procedure details

To a solution of 5-(tert-butyl-dimethyl-silanyloxy)-pentanol (16.8 mmol, 3.66 g) in dichloromethane (30 mL) were added water (5.6 mL), potassium bromide (1.7 mmol, 202 mg), n-tetrabutylammonium hydrogensulfate (0.84 mmol, 290 mg), and TEMPO (30 mg) at room temperature. The resulting light brown solution was cooled to ˜5° C. and a solution of sodium hypochlorite (19.3 mmol, 30 mL, 5%) was added dropwise at this temperature. After addition of half of the sodium hypochlorite solution, solid potassium carbonate (300 mg) was added to maintain the reaction mixture basic. Then, the remaining sodium hypochlorite solution was added at 5-10° C. By this point, a precipitate had formed and the reaction mixture was stirred for another 1 h at ˜10-15° C. Then, water (100 mL) was added and the resulting solution was extracted into diethyl ether (2×100 mL). The combined organic extracts were washed with brine solution (150 mL) and the organic layer was dried over anhydrous magnesium sulfate. Filtration of the drying agent and the removal of the solvent gave 5-(tert-butyl-dimethyl-silanyloxy)-pentanal (3.32 g, 91%) as a light brown oil: ES(+)-HRMS m/e calculated for C11H24O2Si (M+H)+ 217.1619, found 217.1619.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step Two
Quantity
202 mg
Type
reactant
Reaction Step Two
[Compound]
Name
n-tetrabutylammonium hydrogensulfate
Quantity
290 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5.6 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([CH3:14])([CH3:13])[O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])([CH3:4])([CH3:3])[CH3:2].[Br-].[K+].Cl[O-].[Na+].C(=O)([O-])[O-].[K+].[K+]>ClCCl.CC1(C)N([O])C(C)(C)CCC1.O>[C:1]([Si:5]([CH3:14])([CH3:13])[O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[O:12])([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4,5.6.7,^1:32|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.66 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCCCCO)(C)C
Name
Quantity
202 mg
Type
reactant
Smiles
[Br-].[K+]
Name
n-tetrabutylammonium hydrogensulfate
Quantity
290 mg
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
30 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
5.6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
300 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for another 1 h at ˜10-15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture basic
CUSTOM
Type
CUSTOM
Details
By this point, a precipitate had formed
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted into diethyl ether (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine solution (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration of the drying agent
CUSTOM
Type
CUSTOM
Details
the removal of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OCCCCC=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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